
2-Propanethiol
Overview
Description
2-Propanethiol, also known as isopropyl mercaptan, is an organic compound with the molecular formula C₃H₈S. It is a colorless liquid with a strong, unpleasant odor. This compound belongs to the class of thiols, which are sulfur analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propanethiol can be synthesized through several methods. One common method involves the reaction of isopropyl alcohol with hydrogen sulfide in the presence of a catalyst. Another method involves the reaction of isopropyl chloride with sodium hydrosulfide.
Industrial Production Methods: In industrial settings, this compound is typically produced by the reaction of propene with hydrogen sulfide under ultraviolet light, which initiates an anti-Markovnikov addition reaction. This method is preferred due to its efficiency and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can be oxidized to form disulfides. For example, oxidation with bromine or iodine yields 2,2’-dithiobispropane.
Reduction: Disulfides formed from this compound can be reduced back to the thiol using reducing agents such as zinc and acid.
Substitution: this compound can undergo nucleophilic substitution reactions. For instance, it can react with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Bromine (Br₂) or iodine (I₂) in an aqueous or organic solvent.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: 2,2’-Dithiobispropane.
Reduction: this compound.
Substitution: Thioethers.
Scientific Research Applications
Chemical Synthesis:
2-Propanethiol serves as a crucial intermediate in the synthesis of various chemical compounds. It is employed in the preparation of polyol block copolymers, which are utilized in the production of flexible foams and adhesives . Additionally, it acts as a standard for petroleum analysis, aiding in the characterization of crude oil and its derivatives.
Natural Gas Odorant:
Due to its strong smell, this compound is used as an odorant for natural gas. This application enhances safety by providing a detectable scent in case of gas leaks .
Flavoring and Fragrance:
In the food industry, this compound is used as a flavoring agent due to its unique taste profile. It has been detected in certain foods like irradiated beef and potatoes, suggesting potential applications in food technology as a flavor enhancer or biomarker for food consumption .
Biological Applications
Biomarker Research:
Recent studies have indicated that this compound can serve as a biomarker for specific dietary habits. Its presence in certain foods allows researchers to investigate dietary patterns and their effects on health .
Analytical Chemistry:
In analytical chemistry, this compound is utilized in proton transfer reaction mass spectrometry (PTR-MS) to evaluate adsorption and emission characteristics of various materials. This application is particularly relevant in textile research, where it helps understand how different fibers interact with volatile compounds .
Environmental Applications
Wastewater Treatment:
Research has shown that this compound can be involved in the treatment of wastewater containing sulfur compounds. Its reactivity allows it to participate in processes that reduce sulfur levels in effluents .
Case Studies
-
Polymer Synthesis:
A study demonstrated the use of this compound in synthesizing polyol block copolymers through radical polymerization techniques. The resulting materials exhibited improved mechanical properties suitable for various applications including automotive parts and insulation materials . -
Food Analysis:
In a study analyzing irradiated beef, researchers found that this compound was present at significant levels, indicating its potential role as an indicator of food processing methods. This finding could lead to advancements in food safety and quality control measures .
Mechanism of Action
The mechanism of action of 2-Propanethiol involves its ability to form and break disulfide bonds. The sulfhydryl group (-SH) can undergo oxidation to form disulfides, which are crucial in maintaining the structural integrity of proteins. This thiol-disulfide exchange is essential in various biochemical processes, including enzyme catalysis and cellular redox regulation.
Comparison with Similar Compounds
1-Propanethiol:
Ethanethiol: A simpler thiol with the molecular formula C₂H₆S.
Butanethiol: A thiol with a longer carbon chain, having the molecular formula C₄H₁₀S.
Uniqueness of 2-Propanethiol: this compound is unique due to its branched structure, which influences its reactivity and physical properties. Its strong odor makes it particularly useful as an odorant in natural gas, providing a safety mechanism for leak detection.
Biological Activity
2-Propanethiol, also known as isopropyl mercaptan, is an organic compound with the molecular formula . It belongs to the class of alkylthiols, characterized by the presence of a thiol (-SH) functional group attached to an alkyl chain. This compound exhibits various biological activities and interactions, which are critical for its applications in both industrial and biological contexts.
- Molecular Formula :
- Molecular Weight : 76.2 g/mol
- Boiling Point : 57-60 °C
- Melting Point : -131 °C
- Density : 0.82 g/mL at 25 °C
- Odor : Strong, skunk-like
The biological activity of this compound can be attributed to its ability to interact with various biological molecules. Its reactivity is primarily due to the thiol group, which can form disulfide bonds and participate in nucleophilic reactions. This property allows it to diffuse through cell membranes and react with intracellular components, influencing cellular processes.
Kinetic Studies
Recent kinetic studies have shown that this compound can react with other compounds, such as 3-isothiazolones, indicating its potential role in biochemical pathways. The reaction kinetics suggest that the activity of this compound is second-order in thiol concentration and third-order overall, highlighting its significant reactivity in biological systems .
Antimicrobial Properties
This compound has demonstrated antimicrobial properties, making it a candidate for use in food preservation and safety. Its ability to inhibit the growth of certain bacteria and fungi is linked to its capacity to disrupt cellular membranes and metabolic processes.
Detection in Biological Samples
This compound has been detected in various biological matrices, including food products like potatoes, where it may serve as a biomarker for consumption . The presence of this compound in biological samples indicates its potential role in metabolic pathways or as a product of microbial activity.
Case Studies
- Food Chemistry : A study detected this compound in irradiated beef, suggesting its formation during food processing or storage. This finding emphasizes the need for monitoring volatile sulfur compounds in food safety assessments .
- Environmental Impact : Research indicates that lower alkyl mercaptans, including this compound, are present in manure gas from livestock operations. This highlights the compound's relevance in environmental chemistry and its implications for odor management in agricultural settings .
Research Findings
Chemical Reactions Analysis
Oxidative Coupling to Disulfides
2-Propanethiol undergoes oxidative coupling to form symmetrical or unsymmetrical disulfides. A study demonstrated this using finely ground potassium permanganate (KMnO₄) as the oxidizing agent under mild conditions :
Reaction:
2 (CH₃)₂CHSH + KMnO₄ → [(CH₃)₂CHS]₂ + MnO₂ + H₂O
Conditions:
-
Reactants: this compound (1.5 mmol) + KMnO₄ (1 mmol)
-
Temperature: Room temperature
-
Reaction Time: 2.5 hours
-
Yield: High selectivity for disulfides with minimal byproducts .
Thermal Decomposition
At elevated temperatures (300–500°C), this compound decomposes via a free-radical mechanism :
Primary Products:
-
Hydrogen sulfide (H₂S)
-
Isobutylene (C₄H₈)
-
Isobutane (C₄H₁₀)
Mechanism:
-
Initiation: (CH₃)₂CHSH → (CH₃)₂CHS- + H-
-
Propagation:
-
(CH₃)₂CHS- → (CH₃)₂C- + HS-
-
HS- + (CH₃)₂CHSH → H₂S + (CH₃)₂CHS-
-
-
Termination: Radical recombination forms stable hydrocarbons .
Experimental Data:
Temperature (°C) | Decomposition (%) | Major Product Ratio (Isobutylene:Isobutane) |
---|---|---|
300 | 0 | - |
400 | 50 | 3:1 |
500 | 97 | 5:1 |
Acid-Base Reactions
The compound reacts with strong acids to release hydrogen sulfide (H₂S) :
Reaction:
(CH₃)₂CHSH + HCl → (CH₃)₂CHCl + H₂S↑
Thermodynamic Data (Gas Phase):
Reaction | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) | Method | Reference |
---|---|---|---|---|
(CH₃)₂CHS⁻ + H⁺ → (CH₃)₂CHSH | 1479 ± 9.2 | 1452 ± 8.4 | Calorimetry |
Nucleophilic Substitution
This compound acts as a nucleophile in alkylation reactions. Industrial synthesis routes include:
Synthesis from Alkyl Halides:
(CH₃)₂CHBr + NaSH → (CH₃)₂CHSH + NaBr
Reaction with 3-Chloropropene:
(CH₃)₂CHSH + ClCH₂CH=CH₂ → (CH₃)₂CHS-CH₂CH=CH₂ + HCl
Conditions:
-
Solvent: Not specified (likely polar aprotic)
-
Temperature: Ambient to moderate
Radical Polymerization
In polymerization reactions, this compound serves as a chain-transfer agent. A study on N-propyldimethacrylamide polymerization reported :
Key Parameters:
-
Propagation Rate Constant (kₚ): 1.6 × 10³ L·mol⁻¹·s⁻¹
-
Termination Rate Constant (kₜ): 2.3 × 10⁷ L·mol⁻¹·s⁻¹
-
Selectivity: Favors five-membered cyclic structures due to radical delocalization .
Reactivity with Oxidizing Agents
This compound is incompatible with strong oxidizers (e.g., permanganates, peroxides), leading to violent exothermic reactions. Hazards include fire/explosion risks and sulfur oxide emissions .
Q & A
Basic Research Questions
Q. How can the thermodynamic properties of 2-propanethiol be experimentally determined?
Methodological Answer: Thermodynamic properties such as entropy, heat capacity, and enthalpy of vaporization can be measured using calorimetric techniques. For example, heat capacity in solid and liquid states (12–322 K) is determined via adiabatic calorimetry, while vapor pressure and heats of transition are measured using differential scanning calorimetry (DSC). Empirical equations derived from experimental data (e.g., ) allow extrapolation to broader temperature ranges .
Q. What analytical techniques are suitable for detecting and quantifying this compound in complex mixtures?
Methodological Answer: Gas chromatography-mass spectrometry (GC/MS) is effective for separating and identifying this compound, especially in sulfur-containing mixtures (e.g., propylene impurities). A DB-1 or DB-5 column with flame photometric detection (FPD) enhances sensitivity for sulfur compounds. Calibration curves using certified reference materials (CRMs) ensure quantification accuracy .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Due to its volatility and toxicity, use fume hoods for all procedures. Personal protective equipment (PPE) including nitrile gloves and chemical-resistant aprons is mandatory. Storage should be in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Safety Data Sheets (SDS) for mercaptan mixes provide specific handling guidelines .
Q. What are the foundational synthetic routes for this compound?
Methodological Answer: Classic synthesis involves nucleophilic substitution: reacting 2-propanol with hydrogen sulfide under acidic catalysis. Alternative routes include thiol-ene "click" chemistry or reduction of disulfides. Retrosynthesis tools (e.g., AI-driven platforms) can predict feasible pathways using databases like Reaxys or Pistachio .
Advanced Research Questions
Q. How do conformational isomers (gauche vs. trans) of this compound influence its reactivity and spectroscopic properties?
Methodological Answer: Conformational analysis via rotational spectroscopy or computational methods (e.g., DFT calculations) reveals energy differences between gauche (1.53 ± 0.03 kcal/mol) and trans (0.82 kcal/mol) conformers. These differences impact dipole moments and reaction kinetics, such as thiol-disulfide exchange rates .
Q. How can contradictions in thermodynamic data across studies be resolved?
Methodological Answer: Systematic meta-analysis of historical datasets (e.g., McCullough et al., 1954) identifies outliers due to instrumentation limitations or sample purity issues. Replicating experiments under standardized conditions (e.g., using NIST-certified equipment) reduces variability. Statistical tools like Grubbs’ test help detect anomalous data points .
Q. What computational models best predict the phase behavior of this compound in industrial processes?
Methodological Answer: Equations of state (e.g., Peng-Robinson) parameterized with experimental virial coefficients () and heat capacity data () enable accurate vapor-liquid equilibrium (VLE) predictions. Molecular dynamics (MD) simulations further validate these models .
Q. How can AI-driven retrosynthesis tools optimize pathways for this compound derivatives?
Methodological Answer: Platforms like Template_relevance Reaxys or Pistachio_ringbreaker analyze reaction databases to prioritize routes with high atom economy and low energy barriers. For example, AI may suggest thiourea-mediated thiolation or photochemical thiol-ene coupling for functionalized derivatives .
Q. What experimental designs mitigate interference from sulfur impurities in this compound studies?
Methodological Answer: Pre-purification via fractional distillation or adsorption on molecular sieves removes contaminants like H₂S or COS. Blank runs and spike-recovery experiments validate analytical methods, ensuring specificity in GC/MS or FTIR analyses .
Q. How should statistical power analysis be incorporated into studies replicating this compound’s thermodynamic measurements?
Methodological Answer: A priori power analysis (e.g., using G*Power) determines sample sizes required to detect effect sizes (e.g., ΔH < 1%). Replication protocols must report confidence intervals, standard deviations, and effect sizes to meet NIH preclinical guidelines, ensuring reproducibility .
Properties
IUPAC Name |
propane-2-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8S/c1-3(2)4/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRCEJOSASVSRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8S | |
Record name | ISOPROPYL MERCAPTAN | |
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DSSTOX Substance ID |
DTXSID1025481 | |
Record name | Isopropyl mercaptan | |
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Molecular Weight |
76.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Isopropyl mercaptan is a white liquid with a strong skunk-like odor. (USCG, 1999), Liquid, Liquid with a very unpleasant odor; [Hawley] Colorless liquid with a strong skunk odor; [HSDB], colourless liquid with onion odour | |
Record name | ISOPROPYL MERCAPTAN | |
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Record name | 2-Propanethiol | |
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Boiling Point |
126.6 °F at 760 mmHg (USCG, 1999), 52.5 °C, 57.00 to 60.00 °C. @ 760.00 mm Hg | |
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Record name | ISOPROPYL MERCAPTAN | |
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Flash Point |
-30 °F (USCG, 1999), -30 °F (Open cup) | |
Record name | ISOPROPYL MERCAPTAN | |
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Solubility |
Miscible in ethanol, ether; very soluble in acetone; soluble in chloroform, soluble in oil and alcohol | |
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Record name | 2-Propanethiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/680/ | |
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Density |
0.814 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8143 at 20 °C/4 °C, 0.814-0.819 | |
Record name | ISOPROPYL MERCAPTAN | |
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Vapor Pressure |
277.0 [mmHg], 277.3 mm Hg at 25 °C | |
Record name | Isopropyl mercaptan | |
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Color/Form |
Colorless liquid | |
CAS No. |
75-33-2 | |
Record name | ISOPROPYL MERCAPTAN | |
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Record name | Propane-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.784 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYL MERCAPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E52LR62ETC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ISOPROPYL MERCAPTAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/625 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Propanethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031634 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-202.8 °F (USCG, 1999), -130.7 °C | |
Record name | ISOPROPYL MERCAPTAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/951 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ISOPROPYL MERCAPTAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/625 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Propanethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031634 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.